(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one
Overview
Description
(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one is a natural product found in Millettia pachycarpa with data available.
Scientific Research Applications
Synthesis Techniques
- The synthesis of chromene derivatives, including compounds structurally similar to the requested compound, involves techniques like cyclodehydrogenation and the use of specific reagents such as DDQ. For example, Meikle and Stevens (1979) demonstrated the synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen, highlighting various synthetic routes (Meikle & Stevens, 1979).
- A study by Alizadeh, Foroumadi, and Shafiee (2008) presented a new synthetic route towards 2,2-dimethylchromene, demonstrating the adaptability of synthetic methods in the creation of chromene derivatives (Alizadeh, Foroumadi, & Shafiee, 2008).
Biological and Chemical Properties
- Costa et al. (2008) explored the condensation of salicylaldehydes and malononitrile, leading to the synthesis of new dimeric chromene derivatives, which revealed significant biological activities such as inhibiting the growth of Aspergillus spp. and reducing ochratoxin A production (Costa et al., 2008).
- López-Pérez et al. (2005) investigated the cytotoxicity of various 4-phenylcoumarins isolated from the leaves of Marila pluricostata, indicating the potential biological activities of compounds related to chromene derivatives (López-Pérez et al., 2005).
Applications in Chemistry
- The research by Bandaranayake, Crombie, and Whiting (1971) on dimethylchromenylation reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane demonstrates the relevance of chromene derivatives in organic synthesis and potential applications in the synthesis of various natural products (Bandaranayake, Crombie, & Whiting, 1971).
- A study by Wu, Li, and Yan (2011) showed the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, highlighting the use of CeCl3·7H2O as a catalyst, which underscores the chemical versatility and synthesis potential of chromene derivatives (Wu, Li, & Yan, 2011).
Properties
IUPAC Name |
(6aR,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-12(2)5-6-13-16(24)8-7-14-21(13)30-20-11-29-17-10-19(28-4)18(27-3)9-15(17)23(20,26)22(14)25/h5,7-10,20,24,26H,6,11H2,1-4H3/t20-,23-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBZHAWROFXWAR-NFBKMPQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3(C2=O)O)OC)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@]3(C2=O)O)OC)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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